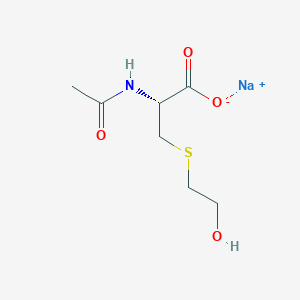
N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes This compound is known for its involvement in detoxification pathways, particularly in the metabolism of certain toxic substances
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt typically involves the acetylation of l-cysteine followed by the introduction of a hydroxyethyl group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base to facilitate the reaction. The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where l-cysteine reacts with an appropriate hydroxyethylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in detoxification and other biological processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the thiol group in the compound.
Reduction: Reducing agents like sodium borohydride can reduce the disulfide bonds formed during oxidation.
Major Products
科学的研究の応用
N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in detoxification pathways and its potential to mitigate oxidative stress in cells.
Medicine: Research focuses on its potential therapeutic applications, including its use as an antioxidant and in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt involves its interaction with various molecular targets and pathways. It acts as a detoxifying agent by conjugating with toxic substances, facilitating their excretion from the body. The compound also plays a role in maintaining cellular redox balance by participating in antioxidant pathways .
類似化合物との比較
Similar Compounds
- N-acetyl-S-(2-carbamoylethyl)-cysteine
- N-acetyl-S-(3-hydroxypropyl)-cysteine
- N-acetyl-S-(2-hydroxypropyl)-cysteine
- N-acetyl-S-(N-methylcarbamoyl)-cysteine
Uniqueness
N-acetyl-S-(2-hydroxyethyl)-l-cysteine sodium salt is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its hydroxyethyl group enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .
特性
分子式 |
C7H12NNaO4S |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
sodium;(2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoate |
InChI |
InChI=1S/C7H13NO4S.Na/c1-5(10)8-6(7(11)12)4-13-3-2-9;/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12);/q;+1/p-1/t6-;/m0./s1 |
InChIキー |
XYJTUIFLCCKMHW-RGMNGODLSA-M |
異性体SMILES |
CC(=O)N[C@@H](CSCCO)C(=O)[O-].[Na+] |
正規SMILES |
CC(=O)NC(CSCCO)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3AS,6aS)-5-benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13352011.png)
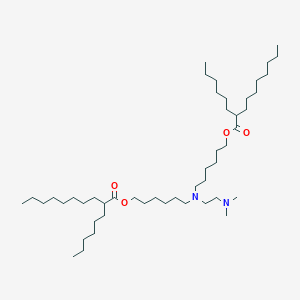
![6-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13352033.png)

![2-(Benzo[d]thiazol-5-yl)propan-1-amine](/img/structure/B13352054.png)



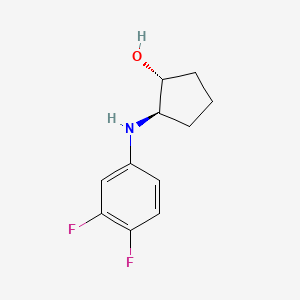
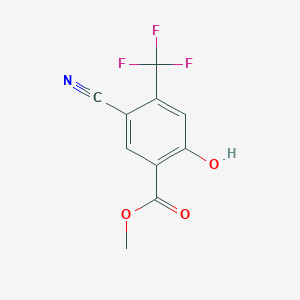
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B13352100.png)
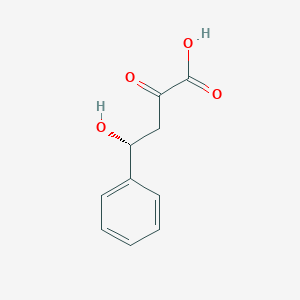

![3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352116.png)
